N,N'-diphenylbenzohydrazide
Description
N,N'-Diphenylbenzohydrazide (synonyms: 1,2-diphenylhydrazine, hydrazobenzene) is a hydrazide derivative with the molecular formula C₁₂H₁₂N₂ and molecular weight 184.24 g/mol . Structurally, it consists of two phenyl groups bonded to a central hydrazine moiety (NH–NH) linked to a benzoyl group. This compound is notable for its role as a precursor in synthesizing heterocyclic compounds, such as tetrazines and disulfides, which have applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N,N'-diphenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVYNGCXUPZVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914225 | |
| Record name | N,N'-Diphenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
970-26-3 | |
| Record name | NSC49548 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diphenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N2-Diphenylbenzoic hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenylbenzohydrazide can be synthesized through the reaction of benzohydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-diphenylbenzohydrazide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Chemistry: N,N’-Diphenylbenzohydrazide is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones. It is also employed in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology: In biological research, N,N’-diphenylbenzohydrazide is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, N,N’-diphenylbenzohydrazide is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-diphenylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to undergo redox reactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, sulfonyl) enhance hydrogen-bonding interactions and bioactivity. For example, N'-(2,4-Dinitrophenyl)benzohydrazide forms intramolecular N–H···O bonds, stabilizing its crystal structure .
- Halogen Substituents (e.g., chloro, fluoro) improve pharmacological properties.
- Benzoyl vs. Acetyl : N,N'-Dibenzoylhydrazine’s dual benzoyl groups enable metal chelation, unlike the single benzoyl group in this compound .
Biological Activity
N,N'-Diphenylbenzohydrazide (DPBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 224.25 g/mol
The compound features two phenyl groups attached to a benzohydrazide moiety, which is crucial for its biological activity.
This compound exhibits its biological effects through various mechanisms, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Inhibition of Enzymatic Activity : DPBH can inhibit certain enzymes involved in metabolic pathways, affecting processes such as inflammation and apoptosis.
- Cell Signaling Modulation : The compound influences various signaling pathways, including those related to cell proliferation and survival.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast, prostate, and lung cancers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 20.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.0 | Inhibition of metastasis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Case Studies
-
Case Study on Anticancer Activity :
A study involving this compound was conducted on human breast cancer cells (MCF-7). The results demonstrated that treatment with DPBH led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that DPBH could serve as a potential therapeutic agent for breast cancer treatment . -
Case Study on Antimicrobial Efficacy :
Another research focused on the antimicrobial effects of DPBH against clinical isolates of Staphylococcus aureus. Results indicated that DPBH exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential use in treating infections caused by resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
